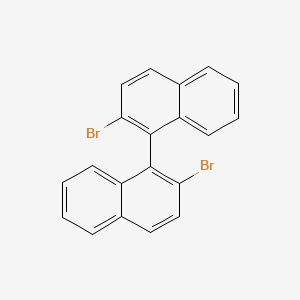

2,2'-Dibromo-1,1'-binaphthyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUDEFZBMMRSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347302 | |

| Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74866-28-7 | |

| Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromo-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,2'-Dibromo-1,1'-binaphthyl

CAS Number: 74866-28-7 (Racemic) | Molecular Formula: C₂₀H₁₂Br₂[1][2][3]

Part 1: Introduction & Strategic Significance

In the hierarchy of chiral scaffolds, 2,2'-Dibromo-1,1'-binaphthyl serves as the critical "gateway" intermediate.[1][2] While 1,1'-Bi-2-naphthol (BINOL) is the most abundant natural source of axial chirality, it lacks the direct reactivity required for many ligand syntheses.[1][2] The dibromide derivative bridges this gap.[1][2]

Its primary utility lies in its ability to undergo double-lithiation .[1][2] Unlike BINOL, where the hydroxyl protons are acidic, the bromine atoms in the 2,2'-positions provide a specific handle for halogen-metal exchange.[1][2] This reactivity is the foundational step in synthesizing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), the Nobel Prize-winning ligand that revolutionized asymmetric hydrogenation.[1][2]

This guide details the synthesis, handling, and transformation of this compound, focusing on the preservation of axial chirality during harsh substitution reactions.[1][2]

Part 2: Chemical Identity & Physical Properties[1][2][4]

Identification Data

| Parameter | Value |

| IUPAC Name | 2,2'-Dibromo-1,1'-binaphthalene |

| CAS (Racemic) | 74866-28-7 |

| CAS (R)-(+) | 86688-08-6 |

| CAS (S)-(-) | 150024-49-0 |

| Molecular Weight | 412.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 178–183 °C |

| Solubility | Soluble in toluene, THF, DCM; Insoluble in water |

Structural Integrity (Atropisomerism)

The molecule derives its chirality from restricted rotation around the 1,1'-bond.[1][2] The bulky bromine atoms at the 2,2'-positions create a high energy barrier to rotation, making the atropisomers optically stable at room temperature.[1][2] However, racemization can occur at elevated temperatures (>200°C) , a critical factor during synthesis.[1][2]

Part 3: Synthesis & Preparation Protocols[1][2]

The "Takaya-Noyori" Route (From BINOL)

The most authoritative method for synthesizing this compound is the direct conversion of BINOL using triphenylphosphine dibromide (PPh₃Br₂).[1][2] This method is preferred over the Sandmeyer reaction (using diamines) due to the availability of optically pure BINOL.[2]

Critical Mechanism: The reaction proceeds via an intermediate oxyphosphonium species, which undergoes nucleophilic aromatic substitution.[1][2]

Protocol: High-Temperature Bromination[1][2]

-

Reagents: (R)- or (S)-BINOL (1.0 eq), Triphenylphosphine (PPh₃) (2.2 eq), Bromine (Br₂) (2.2 eq).[1][2]

-

Solvent: None (Melt reaction) or high-boiling solvent (e.g., chlorobenzene).[1][2]

Step-by-Step Methodology:

-

Preparation of Brominating Agent: In a reaction vessel equipped with a scrubber (for HBr evolution), add PPh₃ to a solvent (acetonitrile or chlorobenzene) and add Br₂ dropwise at 0°C to form PPh₃Br₂.[1][2] Evaporate solvent if performing a melt reaction.[1][2]

-

Addition of Substrate: Mix solid BINOL with the prepared PPh₃Br₂.[1][2]

-

The Thermal Step (Critical): Heat the mixture to 280–300°C .

-

Workup: Cool the black tarry melt to ~100°C and dissolve in hot toluene. Wash with NaOH (to remove unreacted BINOL) and water.[2]

-

Purification: Recrystallize from toluene/ethanol.

Yield: Typically 45–55%.[1][2] Validation: Check optical rotation. If ee drops, recrystallization is required.[1][2]

Visualization of Synthesis Logic

The following diagram illustrates the pathway from BINOL to the Dibromide and its subsequent activation.

Figure 1: Synthetic workflow from BINOL to BINAP via the 2,2'-Dibromo intermediate.[1][2][3]

Part 4: Applications in Ligand Synthesis[1][2]

The primary utility of this compound is its role as a lithiation substrate .[1][2] The bromine atoms are excellent leaving groups for Lithium-Halogen exchange, generating a nucleophilic 2,2'-dilithio species.[1][2]

Synthesis of BINAP

This is the industry-standard application.[1][2]

-

Lithiation:

-

Phosphination:

Other Derivatives[1][2]

-

Silyl Derivatives: Reaction with TMS-Cl yields silylated binaphthyls, used in polymerization catalysts.[1][2]

-

Stannyl Derivatives: Reaction with organostannanes allows for Stille coupling, extending the naphthyl rings.[1][2]

Part 5: Quality Control & Safety

Analytical Validation

-

¹H NMR (CDCl₃): Look for the characteristic doublet at δ 7.9–8.0 ppm (H-4/4') and the absence of the broad -OH singlet from BINOL.[2]

-

Melting Point: 178–183°C. A depressed MP indicates contamination with mono-bromo species or unreacted BINOL.[1][2]

Safety Hazards (MSDS Highlights)

-

Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life (Category 4).[1][2]

-

Handling: The synthesis involves Bromine (Br₂) (highly corrosive, volatile) and t-Butyllithium (pyrophoric).[2] All reactions must be conducted in a fume hood with blast shields.[1][2]

References

-

Takaya, H., Akutagawa, S., & Noyori, R. (1989).[1][2] Synthesis of (R)- and (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 67, 20.

-

Cai, D., et al. (1994).[1][2] Synthesis of Chiral this compound. Tetrahedron Letters, 35(38), 6971-6974.[1][2] [2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 619909, this compound.

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: this compound.

Sources

An In-Depth Technical Guide to 2,2'-Dibromo-1,1'-binaphthyl: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,2'-Dibromo-1,1'-binaphthyl, a pivotal chiral building block in modern organic synthesis. We will delve into its fundamental physical and chemical properties, explore its synthesis and purification, detail its key chemical transformations, and highlight its significant applications in asymmetric catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this versatile compound.

Introduction: The Significance of Axially Chiral Binaphthyls

The 1,1'-binaphthyl scaffold is a cornerstone of modern stereochemistry. These compounds possess a unique form of chirality known as atropisomerism, arising from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This restricted rotation creates stable, non-superimposable mirror-image isomers (enantiomers) that do not possess a traditional stereocenter. The optical stability of these atropisomers has made them invaluable as chiral ligands and auxiliaries in a vast array of enantioselective processes.[1][2]

Among the many derivatives of the binaphthyl core, this compound stands out as a particularly versatile and crucial intermediate. Its two bromine atoms serve as reactive handles for a wide range of chemical modifications, most notably for the synthesis of the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands and other privileged chiral structures.[3] Understanding the properties and reactivity of this compound is therefore essential for any scientist working in the field of asymmetric synthesis.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The data presented here have been aggregated from various authoritative sources to provide a reliable reference.

Structural and Physical Characteristics

This compound is a white to off-white crystalline solid at room temperature.[4][5] Its core structure consists of two naphthalene rings linked at the 1 and 1' positions, with bromine atoms substituted at the 2 and 2' positions.

Below is a summary of its key physical and chemical identifiers:

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene | [6] |

| Molecular Formula | C₂₀H₁₂Br₂ | [6] |

| Molecular Weight | 412.12 g/mol | [5][6] |

| CAS Number | 74866-28-7 | [6] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 178-183 °C[4], 184 °C[5][7] | [4][5][7] |

| Boiling Point | 464.1±30.0 °C (Predicted) | [8] |

| Density | 1.614 g/cm³ | [4] |

| Solubility | Sparingly soluble in water | [4][7] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific peak values can vary slightly depending on the solvent and instrument, the following provides a general overview of expected spectroscopic features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the naphthalene rings.

-

¹³C NMR: The carbon spectrum will display a number of signals corresponding to the aromatic carbons. The carbons bearing the bromine atoms will have characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by bands corresponding to C-H stretching of the aromatic rings (around 3050 cm⁻¹) and C=C stretching within the aromatic system (typically in the 1400-1600 cm⁻¹ region). The C-Br stretching frequency is typically observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed around m/z 410, 412, and 414, with relative intensities corresponding to the natural abundance of the bromine isotopes.

A visual representation of the molecular structure of this compound is provided below.

Caption: Structure of this compound.

Section 2: Synthesis and Purification

The synthesis of this compound is a critical process, and several methods have been developed. A common and effective route involves the bromination of 1,1'-bi-2-naphthol (BINOL).[3]

Synthetic Pathway Overview

The transformation of BINOL to this compound is typically achieved using a brominating agent. While traditional methods can be harsh, newer approaches offer improved yields and conditions.[3]

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Bromination of BINOL

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

1,1'-Bi-2-naphthol (BINOL)

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine in the anhydrous solvent.

-

Bromine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine in the same anhydrous solvent via the dropping funnel. The addition should be done cautiously to control the exothermic reaction.

-

BINOL Addition: Once the bromine addition is complete, add a solution of BINOL in the anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the aqueous layer with the organic solvent. Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system to obtain pure this compound as a crystalline solid.

Purification Insights

The choice of recrystallization solvent is crucial for obtaining high-purity material. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Ethanol or a mixture of ethyl acetate and hexanes often yields good results. Column chromatography can also be employed for further purification if necessary.

Section 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the reactivity of its carbon-bromine bonds. These positions are amenable to a variety of transformations, making it a gateway to a wide range of other important binaphthyl derivatives.

Lithiation and Grignard Formation

The bromine atoms can be replaced by lithium via metal-halogen exchange, typically using an organolithium reagent like n-butyllithium. The resulting dilithio species is a powerful nucleophile that can react with various electrophiles. Similarly, Grignard reagents can be formed, although this is less common.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 2 and 2' positions.

Synthesis of BINAP

Arguably the most important application of this compound is as a precursor to the BINAP family of ligands. This is typically achieved by phosphination, often via the dilithio intermediate.

Caption: Key chemical transformations of this compound.

Section 4: Applications in Research and Development

The derivatives of this compound have found widespread use in several areas of chemical research and development.

Asymmetric Catalysis

The primary application of this compound is as a precursor to chiral ligands for asymmetric catalysis.[3] The BINAP ligand, for instance, is used in a variety of transition-metal-catalyzed reactions, including hydrogenations, isomerizations, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products. The ability to synthesize a wide range of BINAP derivatives, starting from this compound, allows for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity for specific transformations.

Materials Science

The rigid and chiral binaphthyl scaffold has also been incorporated into polymers and other materials to create chiral stationary phases for chromatography, chiral sensors, and materials with unique optical properties. The ability to functionalize the 2 and 2' positions of the binaphthyl core through reactions of this compound is key to the development of these advanced materials.[1]

Section 5: Handling and Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation.[6] It is also potentially harmful to aquatic life with long-lasting effects.[6] Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a fundamentally important molecule in the field of stereochemistry and asymmetric synthesis. Its robust physicochemical properties, well-established synthetic routes, and versatile reactivity make it an indispensable building block for the creation of a wide array of chiral ligands and materials. A thorough understanding of this compound, as outlined in this guide, empowers researchers and developers to harness its full potential in their scientific endeavors.

References

- Vertex AI Search. (n.d.). 2,2′-Dibromo-1,1′-binaphthyl.

- ECHEMI. (n.d.). This compound.

- Fisher Scientific. (n.d.). 2,2′-Dibromo-1,1′-binaphthyl 96.0+%, TCI America 1 g.

- Thermo Scientific. (n.d.). Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II).

-

PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). 1,1'-Binaphthyl. Retrieved January 30, 2026, from [Link]

-

Taylor & Francis Online. (2006). A New and Efficient Method for the Synthesis of 2,2′-Dibromo-1,1′-binaphthyl Under Microwave Irradiation. Synthetic Communications, 34(17), 3229-3233. Retrieved January 30, 2026, from [Link]

-

ACS Omega. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega, 4(4), 6595-6602. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). (+-)-1,1'-Binaphthyl-2,2'-diamine. Retrieved January 30, 2026, from [Link]

-

The Journal of Organic Chemistry. (2003). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry, 68(19), 7316-7323. Retrieved January 30, 2026, from [Link]

-

PubMed Central. (2014). Regioselective Substitution of BINOL. Chemical Reviews, 114(17), 8787-8864. Retrieved January 30, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. echemi.com [echemi.com]

- 5. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. This compound | C20H12Br2 | CID 619909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. R-(+)-2,2-DIBROMO-1,1'-BINAPHTHYL | 86688-08-6 [chemicalbook.com]

The Axis of Asymmetry: A Technical Guide to the Chirality of 2,2'-Dibromo-1,1'-binaphthyl

Abstract

This in-depth technical guide provides a comprehensive exploration of the chirality of 2,2'-dibromo-1,1'-binaphthyl, a key building block in modern asymmetric synthesis. We delve into the foundational principles of atropisomerism that govern its stereochemical properties, offering a detailed examination of its synthesis, enantiomeric resolution, and characterization. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and comparative data. We will explore the critical role of this molecule as a precursor to world-renowned chiral ligands, such as BINAP, and discuss its broader applications in the synthesis of novel chiral materials.

Introduction: The Concept of Atropisomerism in Binaphthyl Scaffolds

Chirality, the property of non-superimposable mirror images, is a cornerstone of modern chemistry, particularly in the life sciences and materials science. While most commonly associated with stereogenic centers (chiral carbons), a fascinating form of chirality arises from hindered rotation about a single bond, a phenomenon known as atropisomerism.[1] Molecules exhibiting this property are termed atropisomers and possess a chiral axis rather than a chiral center.

The 1,1'-binaphthyl framework is a classic example of a system capable of exhibiting atropisomerism. The two naphthalene rings are connected by a C1-C1' single bond. In the unsubstituted 1,1'-binaphthyl, rotation around this bond is sufficiently facile, preventing the isolation of individual enantiomers at room temperature. However, the introduction of sufficiently bulky substituents at the ortho positions (2, 2', 8, and 8') creates significant steric hindrance that restricts this rotation, giving rise to stable, resolvable enantiomers.

This compound is a prime example of such a sterically hindered binaphthyl. The two bromine atoms at the 2 and 2' positions are large enough to create a substantial energy barrier to rotation, allowing the molecule to exist as two stable enantiomers, (R)-2,2'-dibromo-1,1'-binaphthyl and (S)-2,2'-dibromo-1,1'-binaphthyl. These enantiomers are non-superimposable mirror images and exhibit opposite chiroptical properties. The high rotational barrier ensures their configurational stability under typical laboratory conditions, making them invaluable as chiral building blocks.[2]

Diagram 1: Atropisomerism in this compound

Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

Synthesis of Racemic this compound

The most common and efficient laboratory-scale synthesis of racemic this compound begins with the readily available and relatively inexpensive 1,1'-bi-2-naphthol (BINOL). The transformation involves the conversion of the two hydroxyl groups into bromine atoms. A well-established method for this is the reaction of BINOL with a brominating agent generated in situ from triphenylphosphine and bromine.

Experimental Protocol: Synthesis of (±)-2,2'-Dibromo-1,1'-binaphthyl

Causality of Experimental Choices:

-

Triphenylphosphine and Bromine: This combination forms a triphenylphosphine-bromine complex, which is an effective reagent for converting alcohols to alkyl bromides. The use of this reagent avoids the harsh conditions of other brominating agents that might lead to side reactions on the sensitive naphthalene rings.

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this reaction as it dissolves the reactants and is relatively inert under the reaction conditions.

-

High-Temperature Reaction: The high temperature is necessary to drive the reaction to completion and to facilitate the removal of byproducts, such as triphenylphosphine oxide.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve triphenylphosphine (2.1 eq) in dry acetonitrile.

-

Bromine Addition: Cool the solution in an ice-water bath and add bromine (2.2 eq) dropwise with vigorous stirring over a period of 1 hour, maintaining the temperature below 10 °C.

-

Addition of BINOL: Remove the ice bath and add (±)-1,1'-bi-2-naphthol (1.0 eq) to the solution.

-

Reaction and Solvent Removal: Heat the resulting slurry at 60 °C for 30 minutes. Subsequently, remove the bulk of the acetonitrile by distillation under reduced pressure.

-

Thermal Reaction: Carefully heat the remaining viscous residue to 240-260 °C using a heating mantle. An exothermic reaction will occur. Maintain this temperature for 15 minutes.

-

Workup and Purification: After cooling, dissolve the solid residue in hot toluene and wash with 1 N sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/heptane or ethanol, to yield (±)-2,2'-dibromo-1,1'-binaphthyl as a crystalline solid.[3]

Table 1: Summary of Synthesis Parameters

| Parameter | Value |

| Starting Material | (±)-1,1'-Bi-2-naphthol (BINOL) |

| Reagents | Triphenylphosphine, Bromine |

| Solvent | Acetonitrile, Toluene |

| Reaction Temperature | 0-10 °C (Bromine addition), 240-260 °C (Thermal reaction) |

| Typical Yield | 40-50% |

| Purification Method | Recrystallization |

Enantiomeric Resolution of (±)-2,2'-Dibromo-1,1'-binaphthyl

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step to access its utility in asymmetric synthesis. The two most powerful and widely used techniques for this purpose on a preparative scale are preparative chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt resolution .

Preparative Chiral HPLC

Preparative chiral HPLC is a direct and often highly efficient method for separating enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP). This differential interaction leads to different retention times, allowing for the collection of the separated enantiomers as they elute from the column.[4][5]

Causality of Experimental Choices:

-

Chiral Stationary Phase (CSP): The choice of CSP is paramount for a successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often the first choice for screening due to their broad applicability in resolving a wide range of chiral compounds, including atropisomers.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve a good balance between resolution and retention time.

General Experimental Protocol: Preparative Chiral HPLC Resolution

-

Analytical Method Development: Initially, develop an analytical scale method to identify a suitable CSP and mobile phase composition that provides baseline separation of the enantiomers.

-

Sample Preparation: Dissolve the racemic this compound in a minimal amount of the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Separation: Equilibrate the preparative chiral column with the optimized mobile phase. Inject the sample solution onto the column.

-

Fraction Collection: Monitor the elution profile using a UV detector. Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Enantiomeric Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine their enantiomeric purity (enantiomeric excess, ee).

-

Solvent Removal: Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure to obtain the isolated (R)- and (S)-enantiomers.

Diagram 2: Workflow for Preparative Chiral HPLC Resolution

Caption: A schematic workflow for the separation of enantiomers using preparative chiral HPLC.

Diastereomeric Salt Resolution

While this compound itself lacks an acidic or basic functional group for direct salt formation, this classical resolution technique can be applied to its derivatives. For instance, if the binaphthyl scaffold is functionalized with a carboxylic acid or an amine group, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts.[7][8] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Although not directly applicable to the title compound, it is a crucial technique in the broader context of binaphthyl chemistry.

Characterization of Enantiomers

Once the enantiomers are separated, their purity and absolute configuration must be determined.

-

Enantiomeric Purity: The enantiomeric excess (ee) is typically determined by analytical chiral HPLC.

Applications in Asymmetric Synthesis

The primary and most significant application of enantiomerically pure this compound is as a key intermediate in the synthesis of the C2-symmetric chiral diphosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) .[8] BINAP is a "privileged ligand" in asymmetric catalysis, and its complexes with transition metals such as ruthenium, rhodium, and palladium are highly effective catalysts for a wide range of enantioselective transformations.

Experimental Protocol: Synthesis of (S)-BINAP from (S)-2,2'-Dibromo-1,1'-binaphthyl

Causality of Experimental Choices:

-

Grignard Reagent Formation: The reaction of the dibromide with magnesium in the presence of an activating agent like 1,2-dibromoethane generates the corresponding bis-Grignard reagent.

-

Phosphinylation: The in situ generated Grignard reagent is a powerful nucleophile that reacts with diphenylphosphinyl chloride to form the P-C bonds.

-

Inert Atmosphere: Organometallic reagents like Grignard reagents are highly sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon) and dry solvents.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (2.5 eq) and a crystal of iodine. Add a solution of (S)-2,2'-dibromo-1,1'-binaphthyl (1.0 eq) and 1,2-dibromoethane (2.5 eq) in dry, degassed toluene. Heat the mixture to initiate the Grignard formation.

-

Phosphinylation: Once the Grignard reagent has formed, cool the reaction mixture to 10 °C. Add a solution of diphenylphosphinyl chloride (2.4 eq) in toluene dropwise, maintaining the temperature between 10-15 °C.

-

Reaction and Quenching: After the addition, stir the mixture at 60 °C for 2 hours. Cool the reaction to 15 °C and quench by the slow addition of 10% aqueous ammonium chloride.

-

Workup and Purification: Separate the organic layer, wash successively with aqueous ammonium chloride, sodium hydroxide solution, and water. Dry the organic layer, concentrate, and purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield (S)-BINAP.[10]

Diagram 3: Synthesis of (S)-BINAP

Caption: Synthetic route from (S)-2,2'-dibromo-1,1'-binaphthyl to the chiral ligand (S)-BINAP.

Beyond its use as a precursor to BINAP, enantiopure this compound can be used in other transformations, such as the synthesis of silyl-substituted chiral binaphthyl derivatives via direct bis-silylation.

Conclusion

This compound is a fundamentally important molecule in the field of asymmetric synthesis. Its chirality, arising from the sterically hindered rotation about the C-C bond connecting the two naphthalene rings, makes it a stable and reliable source of axial chirality. This guide has provided a detailed overview of its synthesis, the principles and general protocols for its resolution into single enantiomers, and its critical application as the immediate precursor to the world-renowned BINAP ligand family. The ability to access both (R)- and (S)-enantiomers of this compound opens the door to a vast array of enantioselective transformations, underscoring its significance for researchers and professionals in drug development and fine chemical synthesis.

References

- Takaya, H., Akutagawa, S., & Noyori, R. (1989). (R)-(+)- and (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 67, 20.

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

Organic Syntheses Procedure. (1989). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Retrieved from [Link]

-

ACS Publications. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Hoshi, T., Shionoiri, H., Suzuki, T., Ando, M., & Hagiwara, H. (1999). Synthesis and Structure of Chiral (R)-2,2'-Bis-Silyl-Substituted 1,1'-Binaphthyl Derivatives. Chemistry Letters, 28(12), 1245-1246.

-

Wiley-VCH. (2011). 1.1 Introduction: Structural Consideration BINAP (2,2u-diphenylphosphino-1,1u-binaphthyl), which was devised by Ryoji Noyori. Retrieved from [Link]

-

Wikipedia. (n.d.). BINAP. Retrieved from [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis and Structure of Chiral (R)-2,2'-Bis-Silyl-Substituted 1,1'-Binaphthyl Derivatives. Retrieved from [Link]

-

RSC Publishing. (2019). 2-Diphenylphosphino-2′-hydroxy-1,1′-binaphthyl as a chiral auxiliary for asymmetric coordination chemistry. Retrieved from [Link]

-

RSC Publishing. (2013). Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

-

Princeton University. (n.d.). Atropisomers. Retrieved from [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and characterization of new enantiopure 7,7'-disubstituted 2,2'-dihydroxy-1,1'-binaphthyls: Useful ligands for the asymmetric allylation reaction of aldehydes. Retrieved from [Link]

-

ResearchGate. (2009). Enantioseparation of Racemic 1,1'Binaphthyl-2,2'diamine by Preparative Liquid Chromatography. Retrieved from [Link]

-

PubMed. (2024). Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. Retrieved from [Link]

Sources

- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 2. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. bgb-analytik.com [bgb-analytik.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One moment, please... [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for 2,2'-Dibromo-1,1'-binaphthyl (NMR, IR, MS)

This guide details the spectroscopic characterization (NMR, IR, MS) and synthesis of 2,2'-Dibromo-1,1'-binaphthyl , a critical chiral scaffold and intermediate in the synthesis of BINAP and other atropisomeric ligands.

Executive Summary

This compound (CAS: 74866-28-7) is a pivotal intermediate in asymmetric catalysis, serving as the direct electrophilic precursor to BINAP and other

This guide provides a comprehensive technical breakdown of its spectroscopic signature, focusing on the distinction of its

Molecular Identity & Physical Properties

| Property | Data |

| IUPAC Name | 2,2'-Dibromo-1,1'-binaphthalene |

| CAS Number | 74866-28-7 |

| Molecular Formula | |

| Molecular Weight | 412.12 g/mol |

| Chirality | Axial ( |

| Melting Point | 178–183 °C (Recrystallized from toluene/hexane) |

| Appearance | White to pale cream crystalline solid |

| Solubility | Soluble in |

Synthesis & Preparation (Context for Analysis)

To ensure the spectroscopic data analyzed corresponds to a high-purity sample, the synthesis typically follows the Takaya-Noyori method (J. Org. Chem. 1986).[1] This route converts 1,1'-bi-2-naphthol (BINOL) to the dibromide using triphenylphosphine dibromide (

Reaction Scheme (DOT Diagram)

Figure 1: Synthesis of this compound from BINOL via high-temperature bromination.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

Due to the

1H NMR Spectroscopy (400 MHz,

)

The spectrum displays signals solely in the aromatic region. The coupling constants (

-

Symmetry : The molecule has a

axis perpendicular to the 1,1'-bond. Thus, H-3 is equivalent to H-3', H-4 to H-4', etc. -

Key Signals :

- 7.90 (d, J = 8.2 Hz, 2H, H-3/3') : The doublet corresponds to the protons ortho to the bromine atoms. These are deshielded by the inductive effect of the bromine.

- 7.82 (d, J = 8.2 Hz, 2H, H-4/4') : Ortho coupling to H-3.

- 7.50 - 7.20 (m, 8H) : The remaining protons (H-5, H-6, H-7, H-8) form a complex multiplet typical of binaphthyl systems. The H-8 proton (peri-position) often appears slightly downfield due to steric compression and ring current effects, though it overlaps in the multiplet.

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 7.90 | Doublet ( | 2H | H-3, H-3' | Ortho to Bromine |

| 7.82 | Doublet ( | 2H | H-4, H-4' | Aromatic Ring A |

| 7.51 – 7.25 | Multiplet | 8H | H-5,6,7,8 | Aromatic Ring B |

13C NMR Spectroscopy (100 MHz,

)

The

-

C-Br Carbon : The ipso-carbon attached to bromine (C-2) typically appears upfield relative to other quaternary carbons due to the "heavy atom effect" of bromine (shielding).

-

Quaternary Carbons : C-1 (bridgehead) and C-4a/8a (ring junctions).

Expected Chemical Shifts:

- 143.0 (C-1) : Bridgehead carbon (restricted rotation).

- 134.0, 133.0 : Quaternary ring junction carbons.

- 129.5, 128.2, 127.5, 127.0, 126.8, 126.0 : Aromatic methines.

- 124.0 (C-2) : Carbon bearing the Bromine atom (distinctive upfield shift for aryl bromide).

B. Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the dibromide structure due to the unique isotopic abundance of Bromine (

Isotopic Pattern Analysis

For a molecule with two bromine atoms (

-

(m/z 410) : Contains

-

(m/z 412) : Contains

-

(m/z 414) : Contains

Fragmentation Pathway (EI, 70 eV)

The primary fragmentation involves the sequential loss of bromine atoms.

-

Molecular Ion :

(Base peak or high intensity). -

Loss of Br :

(1:1 doublet). -

Loss of second Br :

(Binaphthyl radical cation). -

Rearrangement : The m/z 252 peak (perylene-like cation) is very stable and prominent.

Figure 2: EI-MS Fragmentation pathway of this compound.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the aromatic skeleton and the presence of the aryl halide, while confirming the absence of the starting material's hydroxyl group.

| Frequency ( | Vibration Mode | Diagnostic Value |

| 3050 – 3010 | C-H Stretch (Aromatic) | Weak, sharp bands typical of arenes. |

| 1580, 1500 | C=C Ring Stretch | Characteristic naphthalene skeletal vibrations. |

| 1050 – 1070 | C-Br Stretch | Aryl bromides typically show a band in this region (often coupled with ring vibrations). |

| 750, 820 | C-H Out-of-Plane Bending | Indicative of substitution patterns (ortho-disubstitution). |

| Absence of 3200-3500 | O-H Stretch | Critical : Confirms complete conversion from BINOL. |

Experimental Protocol: Sample Preparation

For NMR Analysis ( )

-

Solvent Selection : Use Chloroform-d (

) with 0.03% TMS as an internal standard. The compound is highly soluble in chloroform. -

Concentration : Dissolve ~10-15 mg of the solid in 0.6 mL of solvent.

-

Filtration : If the solution appears cloudy (residual inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

-

Acquisition : Standard proton parameters (sw = 12 ppm, d1 = 1.0 s).

For Mass Spectrometry (GC-MS/EI)

-

Solvent : Dissolve in Dichloromethane (DCM) or Ethyl Acetate.

-

Concentration : 1 ppm (trace level) is sufficient for EI.

-

Inlet Temp : 250 °C. The molecule is thermally stable but high boiling.

References

-

Takaya, H., et al. "Practical synthesis of (R)- or (S)-2,2'-bis(diarylphosphino)-1,1'-binaphthyls (BINAPs)." Journal of Organic Chemistry, 51(5), 629–635 (1986).[1] Link

-

Cai, D., et al. "Synthesis of Chiral this compound."[2] Tetrahedron Letters, 36(44), 7991-7994.

-

Sigma-Aldrich. "Product Specification: this compound." Link

-

PubChem. "this compound - Compound Summary." Link

Sources

Solubility of 2,2'-Dibromo-1,1'-binaphthyl in organic solvents

Technical Guide: Solubility Profile and Solvent Engineering of 2,2'-Dibromo-1,1'-binaphthyl

Executive Summary

This compound (CAS: 74866-28-7) is a critical atropisomeric intermediate in the synthesis of chiral ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Its utility in asymmetric catalysis is governed by its purity, which is strictly controlled through solubility-based purification methods.

Unlike its precursor BINOL (1,1'-bi-2-naphthol), this compound lacks hydrogen-bond donating hydroxyl groups. This structural shift drastically alters its solubility profile, increasing lipophilicity and dependence on London dispersion forces and halogen bonding for solvation. This guide provides a technical analysis of its solubility behavior to optimize purification (recrystallization) and downstream functionalization (lithiation).

Physicochemical Profile

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₂₀H₁₂Br₂ | High carbon content indicates lipophilicity. |

| Molecular Weight | 412.12 g/mol | Moderate molecular size; requires good solvation energy to break lattice. |

| Melting Point | 178–183 °C | High lattice energy requires boiling solvents for dissolution during recrystallization. |

| LogP (Predicted) | ~7.2 | Highly lipophilic; insoluble in water and highly polar protic solvents (cold). |

| Chirality | Atropisomeric (Axial) | Racemization is restricted; solubility is identical for enantiomers in achiral solvents. |

| H-Bond Donors | 0 | Inability to H-bond reduces solubility in alcohols compared to BINOL. |

Solubility Data & Solvent Compatibility

The solubility of this compound is dictated by "like dissolves like" principles, favoring aromatic and halogenated solvents.

Table 1: Operational Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Solubility Rating (Boiling) | Application |

| Aromatic | Toluene | Moderate | High | Primary solvent for extraction and purification. |

| Aromatic | Benzene | Moderate | High | Historical extraction solvent (often replaced by Toluene). |

| Halogenated | Dichloromethane (DCM) | High | N/A (Low BP) | Dissolution for transfer/analysis; not ideal for recrystallization due to high volatility. |

| Halogenated | Chloroform | High | High | NMR analysis; chromatography loading. |

| Ethers | THF (Tetrahydrofuran) | High | High | Critical: Reaction solvent for lithiation (conversion to BINAP). |

| Alcohols | Ethanol (EtOH) | Low | Moderate | Ideal Recrystallization Solvent. High thermal gradient of solubility. |

| Alkanes | Hexanes / Heptane | Low | Moderate | Anti-solvent; used in mixtures with Benzene/Toluene. |

| Polar Protic | Water | Insoluble | Insoluble | Wash solvent to remove inorganic salts (e.g., LiBr). |

Mechanistic Insight: The "Ethanol Switch"

The compound's lack of hydroxyl groups makes it significantly less soluble in alcohols than BINOL.

-

At 25°C: The entropic penalty of disrupting Ethanol's hydrogen-bonding network is too high for the hydrophobic dibromide to overcome.

-

At 78°C (Boiling): Thermal energy overcomes the lattice energy of the dibromide, allowing partial solvation. Upon cooling, the lattice energy dominates again, forcing precipitation. This steep solubility curve makes Ethanol the "Gold Standard" for its recrystallization.

Experimental Protocols

Protocol A: Recrystallization from Ethanol

Standard method for purifying crude this compound (e.g., after synthesis from BINOL).

-

Preparation: Place crude solid (e.g., 10 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Dissolution: Add Ethanol (absolute or 95%) in small portions (start with ~5 mL/g) while heating the bath to 80°C .

-

Note: If the solid does not dissolve after reaching 10-15 mL/g, add small amounts of Toluene (co-solvent) to assist, then add more Ethanol.

-

-

Filtration (Hot): If insoluble particles remain (charcoal, inorganic salts), filter the boiling solution rapidly through a pre-warmed sintered glass funnel or fluted filter paper.

-

Crystallization: Remove heat and allow the filtrate to cool slowly to room temperature (25°C) over 2-3 hours.

-

Optimization: For maximum yield, further cool the flask to 4°C in a refrigerator overnight.

-

-

Isolation: Collect the pale-yellow crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold Ethanol (-20°C) to remove surface impurities without redissolving the product.

-

Drying: Dry under high vacuum (< 1 mbar) at 40°C for 4 hours.

Protocol B: Purification via Benzene/Hexane Extraction

Used for isolating the product from a reaction melt (e.g., triphenylphosphine dibromide reaction).

-

Extraction: Extract the crude reaction solid with a boiling mixture of Benzene:Hexane (1:1) (or Toluene:Heptane for safety).

-

Filtration: Filter the hot suspension to remove insoluble phosphine oxides or inorganic byproducts.

-

Concentration: Evaporate the filtrate under reduced pressure to obtain a viscous orange-yellow oil.

-

Precipitation: Redissolve the oil in a minimum amount of warm Ethanol.

-

Crystallization: Store at 4°C for 48 hours. The oil will crystallize into the dibromide solid.

Protocol C: Preparation for Lithiation (BINAP Synthesis)

Crucial step: Moisture in the solvent will destroy the lithiated intermediate.

-

Solvent Choice: Use Anhydrous THF (distilled over Sodium/Benzophenone or from a solvent drying system).

-

Dissolution: this compound dissolves readily in THF at Room Temperature (RT).

-

Concentration: A typical concentration for lithiation is 0.1 M to 0.2 M .

-

Temperature: Cool the solution to -78°C before adding t-Butyllithium. The compound remains soluble at this temperature in THF, preventing precipitation during the reaction.

Visualization of Workflows

Figure 1: Solubility Logic for Process Selection

This logic gate determines the solvent system based on the operational goal.

Caption: Decision matrix for solvent selection based on the physicochemical interaction required (Gradient Crystallization vs. Cryogenic Solvation).

Figure 2: Recrystallization Workflow

Visualizing the "Ethanol Switch" mechanism.

Caption: Step-by-step purification flow utilizing the temperature-dependent solubility profile of the dibromide in Ethanol.

References

-

Organic Syntheses, Coll.[1] Vol. 8, p. 57 (1993); Vol. 67, p. 20 (1989). Synthesis of BINAP and intermediate this compound.

-

Thermo Fisher Scientific. Product Specification: (+/-)-2,2'-Dibromo-1,1'-binaphthyl, 96%.

-

PubChem Database. Compound Summary: this compound (CID 619909).

-

Cai, D., et al. Resolution of 1,1'-bi-2-naphthol. (Contextual reference for binaphthyl solubility patterns). Tetrahedron Letters, 1995.

Sources

Navigating the Chemistry of 2,2'-Dibromo-1,1'-binaphthyl: An In-Depth Technical Guide to Safe Handling and Use

Introduction: The Significance of 2,2'-Dibromo-1,1'-binaphthyl in Modern Synthesis

This compound is a cornerstone chiral building block in asymmetric synthesis, prized for its rigid C2-symmetric scaffold. Its atropisomeric nature, arising from hindered rotation around the C1-C1' bond, makes it a vital precursor for a plethora of chiral ligands, catalysts, and advanced materials essential in pharmaceutical development and materials science.[1][2] The bromine atoms at the 2 and 2' positions serve as versatile synthetic handles, enabling a wide range of cross-coupling and substitution reactions. However, the same chemical properties that make this compound invaluable also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. It moves beyond standard safety data sheet information to offer a deeper understanding of the causality behind recommended procedures, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A proactive approach to safety begins with a deep understanding of the potential hazards associated with a chemical. While specific toxicological data for this compound is not extensively published, a review of its GHS classification and data from structurally related brominated aromatic compounds allows for a robust risk assessment.

GHS Classification and Primary Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[3]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

-

Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[3]

The signal word for this compound is Warning .[3]

Toxicological Profile: An Evidence-Based Inference

Direct, comprehensive toxicological studies on this compound are limited. Therefore, a conservative approach, informed by studies on analogous brominated compounds, is essential.

-

Metabolism and Potential for Bioactivation: Brominated aromatic compounds can undergo metabolic activation in the body. For instance, studies on compounds like 1,2-dibromoethane have shown that metabolism can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, which is a mechanism of genotoxicity and carcinogenicity.[5] While the metabolic fate of this compound is not fully elucidated, the presence of the naphthalene core and bromine substituents suggests that it should be handled as a substance with potential for chronic health effects.

-

Carcinogenicity: Long-term studies on other brominated organic compounds, such as 2,3-dibromo-1-propanol, have shown clear evidence of carcinogenic activity in animal models, affecting multiple organs including the skin, liver, and kidneys.[6] Given these findings, it is prudent to handle this compound as a potential carcinogen and minimize exposure.

-

Target Organ Effects: Inhalation or ingestion of related brominated compounds has been shown to cause damage to the liver and kidneys.[7] Therefore, these organs should be considered potential targets for this compound toxicity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₂Br₂ | |

| Molecular Weight | 412.12 g/mol | |

| Appearance | White to cream powder/solid | |

| Melting Point | 177-183 °C | |

| Solubility | Sparingly soluble in water | |

| InChI Key | IJUDEFZBMMRSNM-UHFFFAOYSA-N |

Atropisomeric Stability and Reactivity

The utility of this compound in asymmetric synthesis is critically dependent on its configurational stability. The bulky bromine atoms at the 2 and 2' positions create a significant energy barrier to rotation around the C1-C1' bond, preventing racemization under normal conditions.[2] This high rotational barrier means that the enantiomers are stable and can be isolated.[2] However, researchers should be aware that extreme conditions, such as high temperatures or exposure to UV light, could potentially lead to racemization in some binaphthyl derivatives.

In terms of chemical reactivity, the compound is known to be incompatible with strong oxidizing agents . Its use in syntheses involving highly reactive reagents, such as the lithiation with t-butyllithium, indicates that it can be reactive under specific conditions and should be handled with care to avoid unintended reactions.

Section 2: Engineering Controls, Personal Protective Equipment, and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, appropriate personal protective equipment (PPE), and established safe handling protocols, is crucial for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as all work with its solutions, must be conducted in a properly functioning chemical fume hood. This is to prevent inhalation of the compound and to contain any potential spills.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area. All personnel should be trained in their proper use.[8]

Personal Protective Equipment (PPE): Essential Barriers

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where there is a higher risk of splashing.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.

-

Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. A respiratory protection program, including fit-testing and training, is required for respirator use.

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Section 3: Storage, Spill Management, and Waste Disposal

Proper storage, prompt and effective spill response, and compliant waste disposal are critical components of the safety protocol for this compound.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[4]

-

Location: Keep in a cool, dry, and well-ventilated area designated for the storage of hazardous chemicals.[4]

-

Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.

-

Light and Heat: Protect from direct sunlight and sources of heat.

Emergency Procedures: Spill and Exposure Response

A clear and practiced emergency response plan is essential.

For a small spill of solid this compound:

-

Evacuate and Secure: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the chemical fume hood is operational.

-

Personal Protection: Wear the appropriate PPE as outlined in Section 2.2.

-

Containment and Cleanup:

-

Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to avoid generating dust.[8]

-

Carefully sweep the material into a designated hazardous waste container.

-

Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

-

-

Decontamination:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

All materials used for cleanup, including contaminated PPE, must be placed in a sealed bag and disposed of as hazardous waste.

-

-

Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

The following first aid measures should be taken in case of exposure[4]:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[4][8]

Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

-

Segregation: As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety office for specific procedures and to arrange for waste pickup.[4][9]

Section 4: Conclusion and Best Practices

This compound is a powerful tool in the arsenal of the synthetic chemist. Its safe and effective use hinges on a foundation of knowledge, preparation, and adherence to rigorous safety protocols. The causality is clear: understanding the potential hazards of this and related brominated aromatic compounds directly informs the necessity of engineering controls, personal protective equipment, and meticulous handling and disposal procedures. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate risks, protect themselves and their colleagues, and continue to advance the frontiers of science responsibly.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemwatch. GHS Safety Data Sheet: 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN. [Link]

-

Thermo Fisher Scientific. (+/-)-2,2'-Dibromo-1,1'-binaphthyl, 96%. [Link]

-

Cole-Parmer. Material Safety Data Sheet: (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. [Link]

-

CPAchem. Safety data sheet: 2,3-Dibromo-1-propanol. [Link]

-

Rosini, C., et al. (1999). Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls by Means of UV and CD Spectroscopy. Journal of the American Chemical Society, 121(42), 9728-9737. [Link]

-

Havlas, Z., & Michl, J. (2003). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry, 68(22), 8463-8470. [Link]

-

Nakano, T., et al. (2019). Synthesis and Conformation of Substituted Chiral Binaphthyl-Azobenzene Cyclic Dyads with Chiroptical Switching Capabilities. Molecules, 24(18), 3326. [Link]

-

La Clair, J. J. (2014). Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products and the Chrysophaentin Family. Journal of natural products, 77(5), 1215–1223. [Link]

-

Kozlowski, M. C., et al. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega, 4(3), 5263-5271. [Link]

-

U.S. Environmental Protection Agency. (2004). Toxicological Review of 1,2-Dibromoethane. [Link]

-

UTIA Safety Office. Hazardous Waste Guide. [Link]

-

National Center for Biotechnology Information. (1992). Toxicological Profile for 1,2-Dibromoethane. [Link]

-

Kanomata, K., et al. (2019). Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation. Organic & Biomolecular Chemistry, 17(34), 7943-7948. [Link]

-

Defense Centers for Public Health - Aberdeen. Hazardous Waste. [Link]

-

National Center for Biotechnology Information. (1992). Toxicological Profile for 1,2-Dibromoethane - TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]

-

National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C20H12Br2 | CID 619909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. utiasafety.tennessee.edu [utiasafety.tennessee.edu]

Methodological & Application

Applications of 2,2'-Dibromo-1,1'-binaphthyl in asymmetric catalysis

Application Note: Strategic Utilization of 2,2'-Dibromo-1,1'-binaphthyl in Chiral Ligand Synthesis

Executive Summary

This compound (DBBN) serves as the "master key" to the world of atropisomeric C2-symmetric ligands. While rarely acting as a catalyst itself, it is the obligate precursor for synthesizing high-value phosphine ligands (e.g., BINAP), silanes, and heterofunctional catalysts used in industrial asymmetric hydrogenation and C-C bond formation.

This guide details the operational protocols for transforming DBBN into catalytic architectures. It moves beyond standard literature to address the Critical Process Parameters (CPPs) —specifically the kinetics of lithium-halogen exchange, temperature control to prevent racemization, and handling of pyrophoric reagents—that determine the enantiopurity of the final ligand.

The Chemistry of the Scaffold

The utility of DBBN arises from the restricted rotation around the 1,1'-bond. Unlike its diol precursor (BINOL), the dibromide offers a robust electrophilic handle (C-Br) amenable to metal-halogen exchange or transition-metal catalyzed coupling.

Key Physicochemical Characteristics:

-

Axial Chirality: Exists as stable (

) and ( -

Racemization Barrier: High (

kcal/mol), making it optically stable even at elevated temperatures, unlike some monolithiated intermediates. -

Reactivity Profile: The C-Br bond is activated for Lithium-Halogen exchange using

-BuLi, allowing nucleophilic substitution with chlorophosphines, borates, or silanes.

Core Protocol A: Synthesis of (R)-BINAP via Double Lithiation

This is the industry-standard "Noyori-Takaya" route. The transformation replaces two bromine atoms with diphenylphosphino groups.

Objective: Synthesize (

Reagents and Equipment

-

Substrate: (

)-2,2'-Dibromo-1,1'-binaphthyl (>99% ee). -

Reagent:

-Butyllithium (1.7 M in pentane) – Warning: Pyrophoric. -

Electrophile: Chlorodiphenylphosphine (

), distilled. -

Solvent: Anhydrous THF (Na/Benzophenone distilled).

-

Equipment: Schlenk line, argon atmosphere, -78°C cryostat.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under vacuum. Backfill with Argon (3 cycles).

-

Dissolution: Charge the flask with (

)-DBBN (10.0 mmol, 4.12 g) and anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone). -

Lithiation (The Critical Step):

-

Action: Add

-BuLi (42.0 mmol, 4.2 eq) dropwise via cannula over 30 minutes. -

Observation: Solution turns from colorless to a deep yellow/brown (formation of the dilithio species).

-

Insight: Use

-BuLi rather than

-

-

Equilibration: Stir at -78°C for 1 hour. Then, allow temperature to rise to -40°C for 30 minutes to ensure complete lithiation, then re-cool to -78°C.

-

Caution: Do not exceed -20°C; the dilithio intermediate is less optically stable than the starting dibromide.

-

-

Phosphination: Add

(25.0 mmol, 2.5 eq) dropwise. -

Work-up: Allow to warm to room temperature overnight. Quench with saturated

. Extract with DCM. -

Purification: Recrystallize from 1:1 Toluene/Ethanol.

Table 1: Troubleshooting the Lithiation Step

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | Moisture in THF | Redistill THF over Na/Benzophenone immediately before use. |

| Racemization (low ee) | Temperature excursion > 0°C | Maintain internal T < -40°C during lithiation. |

| Mono-phosphine product | Insufficient | Titrate |

Core Protocol B: Divergent Synthesis of Unsymmetrical Ligands

While BINAP is

Workflow:

-

Monolithiation: Treat DBBN with exactly 1.0 eq of

-BuLi at -78°C. -

First Quench: Add Electrophile A (e.g.,

or -

Isolation: Isolate the 2-bromo-2'-functionalized intermediate.

-

Second Functionalization: Perform Lithium-halogen exchange on the remaining Br, or use Palladium-catalyzed coupling (Suzuki/Buchwald).

Visualization: The Ligand Genesis Pathway

The following diagram illustrates how this compound serves as the central node for creating diverse catalytic architectures.

Figure 1: Divergent synthetic pathways from this compound to major ligand classes.[2][3]

Applications in Drug Development (Case Studies)

Industrial Asymmetric Hydrogenation (The Takasago Process)

-

Ligand Source: (

)-BINAP synthesized from ( -

Catalyst:

. -

Application: Isomerization of diethylgeranylamine to citronellal (precursor to (-)-Menthol).

-

Performance: The rigid binaphthyl backbone derived from the dibromide ensures 98-99% ee on a multi-ton scale.

Asymmetric Hydrosilylation (MOP Ligands)

-

Ligand Source: MOP (Monodentate Phosphine) derived via partial functionalization of DBBN.

-

Catalyst:

. -

Application: Hydrosilylation of terminal olefins.[4]

-

Significance: Unlike BINAP (which requires chelation), MOP allows for a vacant coordination site on Palladium, essential for the hydropalladation mechanism.

References

-

Noyori, R., & Takaya, H. (1985). "BINAP: An Efficient Chiral Element for Asymmetric Catalysis." Accounts of Chemical Research. [Link]

-

Cai, D., et al. (1999).[2] "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses. [Link]

-

Hayashi, T. (2000).[4] "Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research. [Link]

-

Hoshi, T., et al. (1999).[2] "Synthesis and Structure of Chiral (R)-2,2'-Bis-Silyl-Substituted 1,1'-Binaphthyl Derivatives." Chemistry Letters. [Link][2]

-

Putala, M. (2005). "Synthesis of 1,1'-Binaphthyl Derivatives: Methodology and Applications." Chemical Reviews. (General reference for lithiation stability). [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. MOP-phosphonites: A novel ligand class for asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocol: 2,2'-Dibromo-1,1'-binaphthyl as a Chiral Ligand Precursor

[1][2]

Executive Summary

2,2'-Dibromo-1,1'-binaphthyl (CAS: 74866-28-7) serves as a critical "lynchpin" intermediate in the synthesis of axially chiral ligands, most notably BINAP and its derivatives.[1] Unlike its precursor BINOL, the dibromide possesses C2-symmetric carbon-bromine bonds that are highly amenable to lithium-halogen exchange.[1] This reactivity profile allows for the precise installation of phosphines, silanes, and carbon frameworks via cross-coupling, making it indispensable for constructing privileged chiral scaffolds used in asymmetric hydrogenation and C-C bond formation.

This guide provides a comprehensive technical workflow for handling, synthesizing, and utilizing this compound, emphasizing process safety and enantiomeric integrity.[1]

Safety & Handling (Critical)

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic 4.[1]

| Parameter | Specification/Guideline |

| Signal Word | WARNING |

| PPE | Nitrile gloves (double-gloving recommended during lithiation), safety goggles, lab coat.[1] |

| Containment | Fume hood required.[1][2] Handle under inert atmosphere (Ar or N₂) for all lithiation steps.[1] |

| Storage | Store at room temperature (15–25°C). Keep container tightly closed; moisture sensitive.[1] |

| Incompatibility | Strong oxidizing agents, strong bases.[1] |

Operational Note: When performing lithium-halogen exchange (Protocol 2), the intermediate aryllithium species is pyrophoric.[1] Ensure all glassware is oven-dried and solvent lines are purged.[1]

Strategic Synthesis Workflow

The utility of this compound lies in its ability to transfer axial chirality from the accessible BINOL pool to phosphine and carbon scaffolds.[1]

Figure 1: Strategic workflow converting chiral BINOL to diverse ligand classes via the dibromide intermediate.

Core Protocol 1: Synthesis from BINOL

While this compound is commercially available, in-house synthesis from optically pure BINOL is often more cost-effective for large-scale needs.[1] The standard method utilizes triphenylphosphine dibromide at high temperatures.[1]

-

Starting Material: (R)-(+)-1,1'-Bi-2-naphthol (>99% ee)[1]

-

Reagents: Triphenylphosphine (Ph₃P), Bromine (Br₂), Acetonitrile.[1]

Step-by-Step Methodology:

-

Reagent Prep: In a flask, add Ph₃P (1.2 equiv) to acetonitrile. Add Br₂ (1.2 equiv) dropwise at 0°C to generate Ph₃PBr₂ in situ.[1]

-

Addition: Add solid (R)-BINOL (1.0 equiv) to the suspension.

-

Thermal Activation: Distill off the acetonitrile. The residue is then heated to 280–310°C (melt phase) for 1–2 hours.

-

Note: This harsh temperature is required to drive the displacement of the strong C-O bond.

-

-

Workup: Cool to room temperature. The solid mass is crushed and extracted with hot toluene or dichloromethane.[1]

-

Purification: Recrystallize from toluene/ethanol.

Core Protocol 2: Synthesis of (R)-BINAP

This is the primary application of the dibromide.[1] The double lithium-halogen exchange generates a dilithio-species that reacts with chlorodiphenylphosphine.[1]

Reagents:

-

(R)-2,2'-Dibromo-1,1'-binaphthyl (10 mmol)[1]

-

tert-Butyllithium (t-BuLi) (44 mmol, 1.7 M in pentane)[1]

-

Chlorodiphenylphosphine (Ph₂PCl) (22 mmol)[1]

-

Solvent: Anhydrous THF (degassed)

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and N₂ inlet.

-

Dissolution: Dissolve the dibromide (4.12 g, 10 mmol) in anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation (Critical Step): Add t-BuLi dropwise over 30 minutes.

-

Phosphination: Add Ph₂PCl (4.0 mL, 22 mmol) dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 12 hours.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Isolation: Extract with dichloromethane. Dry organic layer over MgSO₄.[1]

-

Purification: The crude product often contains phosphine oxides.[1] It is common to recrystallize the crude material from toluene/ethanol to obtain pure (R)-BINAP.[1]

Self-Validating Check:

Application 3: Suzuki-Miyaura Coupling (Chiral Scaffolds)

The dibromide is an excellent electrophile for Palladium-catalyzed cross-coupling, allowing the synthesis of 2,2'-diaryl-1,1'-binaphthyls (used in materials science and expanded cavity ligands).[1]

Standard Conditions:

| Component | Reagent |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Ba(OH)₂ or K₂CO₃ (2-3 equiv) |

| Solvent | DME/H₂O (3:[1]1) |

| Temperature | 80–90°C |[1]

Mechanism & Selectivity: Unlike the ditriflate (which can suffer from hydrolysis), the dibromide is robust. However, due to steric hindrance at the 2,2'-positions, highly active catalysts (e.g., S-Phos or Buchwald precatalysts) may be required for bulky boronic acids.

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Lithiation | Moisture in THF or N₂ line. | Distill THF over Na/Benzophenone immediately before use.[1] Ensure N₂ is dry.[1] |

| Racemization | Temperature exceeded -70°C during lithiation.[1] | Monitor internal temperature strictly.[1] Use a cryostat if available.[1] |

| Incomplete Substitution | Steric hindrance preventing second addition.[1] | Use a large excess of electrophile (Ph₂PCl) and allow longer warming times.[1] |

| Formation of Mono-oxide | Air exposure during workup.[1] | Degas all workup solvents.[1] Store product under Argon. |

References

-